molecular formula C23H23N5O B2674765 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile CAS No. 1251616-81-5

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile

Cat. No.: B2674765
CAS No.: 1251616-81-5
M. Wt: 385.471
InChI Key: QVAUSCZLSOTSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes an azepane ring, a naphthyridine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridine with 4-aminobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
  • 1-(3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Uniqueness

Compared to similar compounds, 4-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-16-6-11-19-21(27-18-9-7-17(14-24)8-10-18)20(15-25-22(19)26-16)23(29)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-13H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUSCZLSOTSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C#N)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.